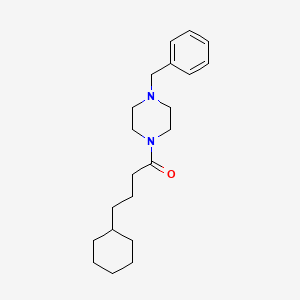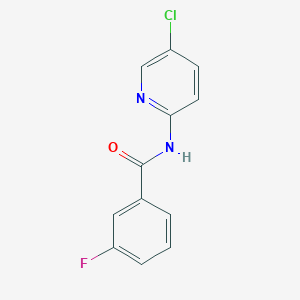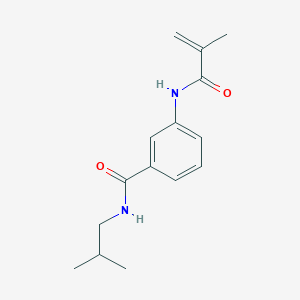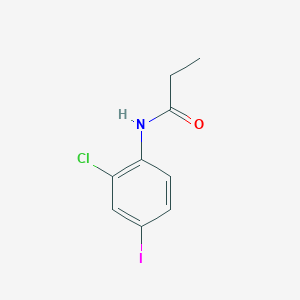
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is its potential as a lead compound for the development of new drugs. The compound has been shown to exhibit significant activity against various diseases and has a favorable pharmacokinetic profile. However, one of the limitations of this compound is its low solubility, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a treatment for viral infections. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound.
Conclusion:
In conclusion, 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. The compound exhibits significant activity against various diseases and has a favorable pharmacokinetic profile. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 1-benzyl-4-(4-cyclohexylbutanoyl)piperazine involves the reaction of benzylpiperazine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields the desired product in good yield.
Scientific Research Applications
1-benzyl-4-(4-cyclohexylbutanoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(13-7-12-19-8-3-1-4-9-19)23-16-14-22(15-17-23)18-20-10-5-2-6-11-20/h2,5-6,10-11,19H,1,3-4,7-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWCTACCKHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-4-cyclohexylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)
![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

